3-(m-Tolyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. The specific structure of 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine includes a tolyl group (derived from toluene) attached to the nitrogen in the 3-position of the oxadiazole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be classified under the broader category of oxadiazole derivatives, which are known for their diverse pharmacological properties. The specific classification of 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine allows it to be explored for various applications in drug discovery and development. Its chemical structure can be represented as with a molecular weight of approximately 174.20 g/mol .
The synthesis of 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine typically involves the reaction of m-toluidine with appropriate reagents to form the oxadiazole ring. One common method includes:
This method has been shown to yield good results in terms of purity and yield, making it a viable approach for synthesizing this compound .
3-(m-Tolyl)-1,2,4-oxadiazol-5-amine can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or solubility .
The mechanism of action of 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine involves its interaction with biological targets within cells. Research indicates that compounds containing the oxadiazole moiety exhibit various pharmacological effects:
Data from biological assays demonstrate that modifications to the oxadiazole structure can lead to enhanced potency against specific targets .
The physical properties of 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine include:
Chemical properties include:
Relevant data regarding these properties are crucial for understanding its handling and application in laboratory settings .
3-(m-Tolyl)-1,2,4-oxadiazol-5-amine has several scientific applications:
The 1,2,4-oxadiazole ring represents a privileged scaffold in contemporary medicinal chemistry, characterized by a five-membered heterocyclic structure containing one oxygen atom and two nitrogen atoms in adjacent positions. This moiety exhibits exceptional metabolic stability and versatile hydrogen-bonding capabilities, enabling diverse interactions with biological targets. Its significance stems from its role as a bioisostere for ester and amide functionalities, particularly valuable when hydrolytic instability limits the therapeutic utility of carbonyl-containing compounds. The 3,5-disubstituted derivatives—where position 3 often bears an aromatic group and position 5 carries hydrogen-bond donors/acceptors like amines—constitute a pharmacologically important subclass. These structural features enable precise optimization of pharmacokinetic and pharmacodynamic properties in drug design campaigns targeting oncology, infectious diseases, and neurological disorders [1] [4] [6].
The journey of 1,2,4-oxadiazoles began in 1884 with their first synthesis by Tiemann and Krüger, though significant medicinal interest emerged nearly eight decades later. The 1940s marked initial biological evaluations, culminating in the 1960s introduction of Oxolamine as the first 1,2,4-oxadiazole-containing drug, clinically used as a cough suppressant. This breakthrough validated the scaffold’s pharmaceutical applicability. Subsequent decades witnessed accelerated exploration, yielding drugs like Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Fasiplon (anxiolytic). A critical milestone was the discovery of naturally occurring 1,2,4-oxadiazoles, such as Phidianidines A-B (from sea slug Phidiana militaris) and quisqualic acid (from Quisqualis indica seeds), which demonstrated cytotoxic and neuroactive properties. Scientific publications on 1,2,4-oxadiazoles have doubled over the past fifteen years, reflecting burgeoning interest in their therapeutic potential [1] [4].
Table 1: Key Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound/Event | Therapeutic Application | Significance |
---|---|---|---|
1884 | First synthesis by Tiemann and Krüger | N/A | Initial chemical discovery |
1940s | Systematic biological activity studies initiated | Broad screening | Emergence of pharmacological interest |
1960 | Oxolamine approval | Cough suppression | First commercial drug containing 1,2,4-oxadiazole |
2011 | Isolation of Phidianidines A & B | Cytotoxic, PTP1B/CXCR4 modulation | Demonstration of natural occurrence and bioactivity |
2000-Present | Pleconaril, Ataluren, Fasiplon approvals | Antiviral, Genetic disorder, Anxiolytic | Expansion into diverse therapeutic areas |
3,5-Disubstituted-1,2,4-oxadiazoles serve as strategic bioisosteric replacements for ester and amide bonds due to their enhanced resistance to enzymatic and chemical hydrolysis. This property is critical for improving metabolic stability and oral bioavailability in peptide mimetics and protease inhibitors. The bioisosteric equivalence arises from electronic mimicry: the oxadiazole ring’s nitrogen atoms replicate the electron-withdrawing character of a carbonyl oxygen, while the C3 and C5 substituents occupy spatial positions analogous to carbonyl substituents. This conserves binding interactions with target proteins while mitigating susceptibility to esterases and amidases. For instance, in GABA_A receptor modulators or kinase inhibitors, 1,2,4-oxadiazoles maintain target affinity comparable to their ester/amide progenitors but exhibit superior pharmacokinetic profiles. The scaffold’s planar geometry further facilitates optimal stacking within enzyme active sites or receptor subpockets, a feature leveraged in designing inhibitors of HDACs, PBP2a, and COX-2 [1] [4] [6].
The m-tolyl group (3-methylphenyl) at position 3 and the amino group (-NH₂) at position 5 of the 1,2,4-oxadiazole ring confer distinct advantages in molecular recognition. The m-tolyl substituent provides optimal steric bulk and hydrophobic character for engaging aromatic binding pockets in target proteins. The meta-methyl group enhances lipophilicity (log P ~2.0-3.5) without imposing excessive steric hindrance, facilitating π-π stacking or van der Waals contacts with residues like Phe, Tyr, or His. Simultaneously, the 5-amino group acts as a hydrogen bond donor/acceptor, enabling critical polar interactions with biological targets. Protonation of this amine can enhance water solubility, while its participation in hydrogen bonding networks influences binding affinity and selectivity. For example, in kinase or cholinesterase inhibition, the amino group forms hydrogen bonds with catalytic residues or backbone carbonyls. Computational analyses confirm that this combination balances hydrophobic contact surface area and directed polar interactions, a synergy evident in compounds like 3-(m-tolyl)-1,2,4-oxadiazol-5-amine (Molecular Formula: C₉H₉N₃O, Molecular Weight: 175.19 g/mol, CAS: 1225814-36-7), where the m-tolyl/amine pairing contributes to selective protein recognition [3] [5] [10].
Table 2: Electronic and Steric Contributions of Key Substituents in 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine
Substituent | Position | Electronic Effect | Steric Effect | Role in Target Engagement |
---|---|---|---|---|
m-Tolyl | 3 | Moderate electron-donation (+I effect) | Planar hydrophobic surface | Hydrophobic pocket filling; π-π stacking |
Amino (-NH₂) | 5 | Strong H-bond donor/acceptor | Minimal steric bulk | H-bonding to catalytic residues; solvation adjustment |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3